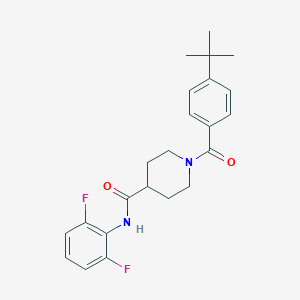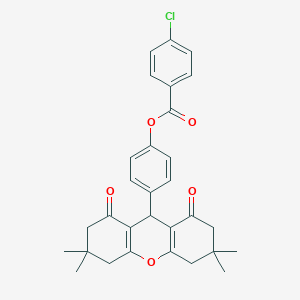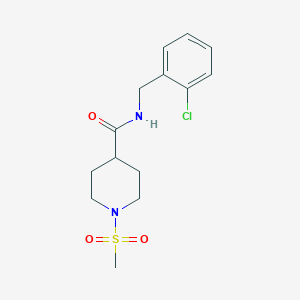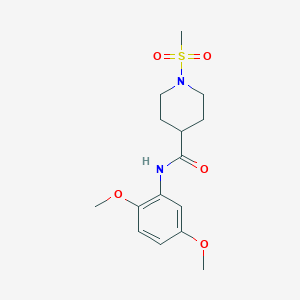
3-Methyl-4-(3-methylphenyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(3-methylphenyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with methyl, phenyl, and phenoxyethyl groups. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3-methylphenyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Substitution Reactions:
Sulfur Introduction: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiols or disulfides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(3-methylphenyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
3-Methyl-4-(3-methylphenyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-methylphenyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific biological activity being studied. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-phenyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole
- 3-methyl-4-(4-methylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole
- 3-methyl-4-(3-methylphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole
Uniqueness
3-Methyl-4-(3-methylphenyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
663210-04-6 |
|---|---|
Molecular Formula |
C18H19N3OS |
Molecular Weight |
325.4g/mol |
IUPAC Name |
3-methyl-4-(3-methylphenyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3OS/c1-14-7-6-8-16(13-14)21-15(2)19-20-18(21)23-12-11-22-17-9-4-3-5-10-17/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
OITLIEIQPAZISS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCCOC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCCOC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B425024.png)

![(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B425027.png)

![2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B425030.png)
![1-[(4-methylphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B425031.png)
![N-(2,4-dimethylphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425032.png)

![N-(3-chloro-4-fluorophenyl)-2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425036.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide](/img/structure/B425037.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425038.png)

![6-amino-8-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B425041.png)
